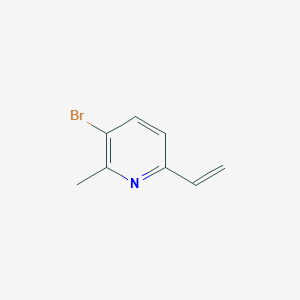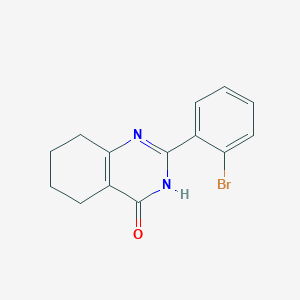
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromophenyl group attached to a tetrahydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one typically involves the following steps:
Cyclization: The cyclization of the bromophenyl derivative with an appropriate amine or amide precursor under acidic or basic conditions leads to the formation of the quinazolinone core.
Reduction: The reduction of the intermediate product to obtain the tetrahydroquinazolinone is carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield tetrahydroquinazolinone derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide. Conditions typically involve heating in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolinone derivatives.
Oxidation and Reduction: Products include oxidized quinazolinone derivatives or reduced tetrahydroquinazolinone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to the target site, while the quinazolinone core may modulate the biological activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-chlorophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
- 2-(2-fluorophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
- 2-(2-iodophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Uniqueness
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C14H13BrN2O |
|---|---|
分子量 |
305.17 g/mol |
IUPAC 名称 |
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H13BrN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1,3,5,7H,2,4,6,8H2,(H,16,17,18) |
InChI 键 |
SULXPPXZTABPFY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


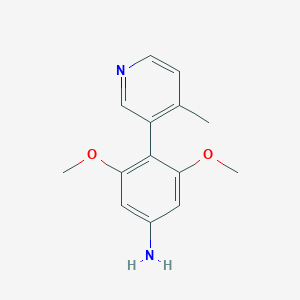
![2-Tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13890774.png)

![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)
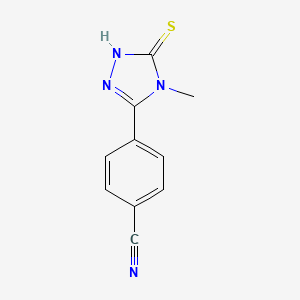
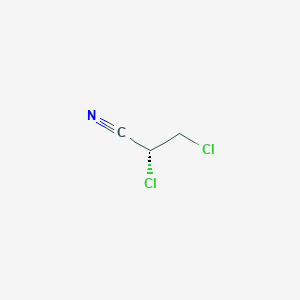

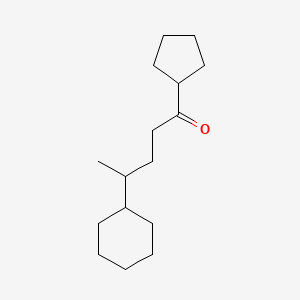
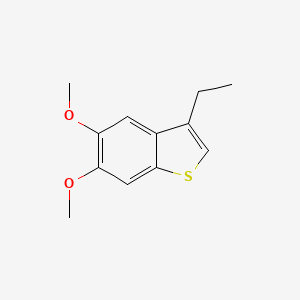
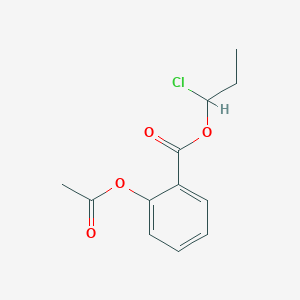
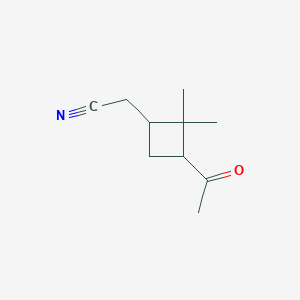
![1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B13890844.png)

